Gramicidin S Gramicidin S Gramicidin S is a homodetic cyclic peptide.
A group of peptide antibiotics from BACILLUS brevis. Gramicidin C or S is a cyclic, ten-amino acid polypeptide and gramicidins A, B, D are linear. Gramicidin is one of the two principal components of TYROTHRICIN.
Brand Name: Vulcanchem
CAS No.: 113-73-5
VCID: VC0005212
InChI: InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1
SMILES: CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Molecular Formula: C60H92N12O10
Molecular Weight: 1141.4 g/mol

Gramicidin S

CAS No.: 113-73-5

Cat. No.: VC0005212

Molecular Formula: C60H92N12O10

Molecular Weight: 1141.4 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

Gramicidin S - 113-73-5

CAS No. 113-73-5
Molecular Formula C60H92N12O10
Molecular Weight 1141.4 g/mol
IUPAC Name (3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone
Standard InChI InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1
Standard InChI Key IUAYMJGZBVDSGL-XNNAEKOYSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
SMILES CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Canonical SMILES CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Appearance Off-white to white solid
Boiling Point 827.42°C (rough estimate)

Structural and Physicochemical Properties

Molecular Architecture

Gramicidin S (C₆₀H₉₂N₁₂O₁₀; molecular weight 1,141.47 g/mol) is a homodetic cyclic decapeptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ . Its antiparallel β-sheet conformation, stabilized by four interstrand hydrogen bonds, creates a symmetrical amphiphilic structure:

  • Hydrophobic face: Valine and leucine side chains.

  • Cationic face: Ornithine residues (diaminopropionic acid derivatives) and D-phenylalanine-proline β-turns .

This duality enables GS to penetrate lipid bilayers while interacting with anionic bacterial membranes (Table 1).

Table 1: Physicochemical Properties of Gramicidin S

PropertyValue/DescriptionSource
Molecular formulaC₆₀H₉₂N₁₂O₁₀
SolubilityModerate in ethanol, chloroform; poor in water
StabilityResists proteolysis due to cyclic structure
pKa9.5 (ornithine ε-amino groups)

Biosynthesis and Production

Nonribosomal Peptide Synthesis

GS is synthesized via a two-enzyme system (GrsA and GrsB) using nonribosomal peptide synthetases (NRPSs) :

  • GrsA: Activates D-phenylalanine via adenylation, attaches it to a phosphopantetheine carrier, and epimerizes L-Phe to D-Phe.

  • GrsB: Iteratively adds Val, Orn, Leu, and D-Phe-Pro, forming a decapeptide cyclized by terminal condensation .

Modern Production Techniques

Traditional extraction yields ~1.2–1.3 g/L from Aneurinibacillus aneurinilyticus biomass using ethanol . Recent advances include:

  • Green solvent extraction: Ethanol achieves 95% purity without toxic reagents .

  • Strain optimization: Mutants yield 2 g/L in lactic acid-enriched media .

Mechanism of Antibacterial Action

Membrane Disruption

GS’s primary mechanism involves binding to lipid bilayers via hydrophobic interactions, displacing phospholipids, and inducing transient pores (Figure 1) :

  • Concentration-dependent effects:

    • ≤5× MIC: Increases membrane fluidity, inhibiting respiratory enzymes (e.g., cytochrome bd oxidase IC₅₀ = 3.5 μM) .

    • ≥5× MIC: Causes lethal ion leakage (K⁺, Mg²⁺) .

Table 2: Antimicrobial Activity of Gramicidin S

PathogenMIC (μM)MBC (μM)Biofilm Prevention (μM)
Staphylococcus aureus2–48–1616–32
Enterococcus faecalis4–816–3264–128
Pseudomonas aeruginosa8–1632–64>128
Data from .

Secondary Targets

  • Respiratory inhibition: Binds cytochrome bd and NADH dehydrogenase, blocking ATP synthesis .

  • Cell division interference: Delocalizes FtsZ and MurG, preventing septum formation .

Hemolytic Toxicity and Therapeutic Index

GS’s hemolytic activity (HC₅₀ = 12–25 μM) limits systemic use . Strategies to improve selectivity include:

  • Ring expansion: 14-mer analogs (GS14) reduce hemolysis 10-fold .

  • D-amino acid substitution: GS14K4 (D-Lys at position 4) achieves a therapeutic index (TI) of 32 vs. S. aureus .

Table 3: Hemolytic Activity of GS Analogs

AnalogHC₅₀ (μM)MIC (μM; S. aureus)TI (HC₅₀/MIC)
Native GS1829
GS14180445
GS14K4220732
Data from .

Emerging Applications and Future Directions

Antifungal and Nematocidal Uses

  • Fungal pathogens: Inhibits Candida albicans (MIC = 8 μM) via ergosterol binding .

  • Agriculture: Suppresses Meloidogyne incognita root-knot nematodes (IC₅₀ = 0.08 μM) .

Structural Optimization

  • Reduced amphipathicity: GS14K4 maintains activity with lower cytotoxicity .

  • Hybrid peptides: Conjugation with cell-penetrating motifs enhances intracellular targeting .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator